molecular formula C14H14ClF2NO2 B13204312 1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13204312
M. Wt: 301.71 g/mol
InChI Key: VYLFRFWMFVQDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidin-2-one ring substituted with a 2-chloro-4,5-difluorophenyl group and a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-chloro-4,5-difluoroacetophenone with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium carbonate in THF.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

1-(2-Chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:

    1-(2-Chloro-4,5-difluorophenyl)ethanone: Similar structure but lacks the piperidin-2-one ring.

    1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a piperidin-2-one ring.

    2-Chloro-4,5-difluorobenzoic acid: Similar aromatic ring structure but different functional groups.

Properties

Molecular Formula

C14H14ClF2NO2

Molecular Weight

301.71 g/mol

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H14ClF2NO2/c1-2-13(19)8-4-3-5-18(14(8)20)12-7-11(17)10(16)6-9(12)15/h6-8H,2-5H2,1H3

InChI Key

VYLFRFWMFVQDOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.